![molecular formula C13H8ClN B1250568 4-クロロベンゾ[f]イソキノリン CAS No. 32081-28-0](/img/structure/B1250568.png)
4-クロロベンゾ[f]イソキノリン
概要
説明
4-クロロベンゾ[f]イソキノリンは、一般的にCBIQとして知られており、分子式C₁₃H₈ClNの化学化合物です。これはベンゾイソキノリンファミリーのメンバーであり、オフホワイトの固体形態が特徴です。 この化合物は、嚢胞性線維症膜貫通コンダクタンスレギュレーター(CFTR)と中等度コンダクタンスカルシウム感受性カリウムチャネル(KCNN4)の活性化因子としての役割で注目されています .
科学的研究の応用
Ion Channel Activation
One of the primary applications of 4-Chlorobenzo[f]isoquinoline is its ability to activate ion channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and intermediate-conductance calcium-sensitive potassium channels (KCNN4). Research conducted on Calu-3 cells, a model for airway epithelial cells, demonstrated that this compound induces a sustained increase in short-circuit current (SCC), indicating enhanced chloride secretion through CFTR channels. The effective concentration (EC50) was found to be approximately 4.0 μM, showcasing its potency as a secretagogue for anion transport .
Neurodegenerative Disease Research
Recent studies have explored the potential of 4-Chlorobenzo[f]isoquinoline derivatives as therapeutic agents for neurodegenerative diseases. Specifically, research has identified certain derivatives that exhibit significant monoamine oxidase B (MAO-B) inhibition and butyrylcholinesterase (BuChE) inhibition. These activities are crucial in the context of neurodegenerative disorders such as Alzheimer's disease, where cholinergic dysfunction plays a pivotal role .
Key Findings
- Antidepressant Effects : In vivo studies using forced swim tests indicated that certain derivatives of 4-Chlorobenzo[f]isoquinoline significantly reduced immobility time in test subjects, suggesting potential antidepressant properties.
- Cell Viability : Cytotoxicity assessments revealed that these compounds maintain high cell viability (>90%) at effective concentrations, indicating their safety profile for further development .
Summary of Applications
準備方法
合成経路と反応条件
4-クロロベンゾ[f]イソキノリンの合成は、通常、ベンゾイソキノリン誘導体の塩素化を含みます。一般的な方法の1つは、ベンゾ[f]イソキノリンとチオニルクロリドまたは五塩化リンなどの塩素化剤を制御された条件下で反応させることです。 この反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で行われ、温度はイソキノリン環の所望の位置を選択的に塩素化するように中程度に維持されます .
工業的生産方法
工業的な環境では、4-クロロベンゾ[f]イソキノリンの生産は、連続フロー反応器を使用してスケールアップできます。この方法により、温度、圧力、反応物濃度などの反応パラメーターをより適切に制御できるため、最終生成物の収率と純度が向上します。 調製用高速液体クロマトグラフィー(HPLC)も、この化合物を精製するために一般的に使用されます .
化学反応の分析
反応の種類
4-クロロベンゾ[f]イソキノリンは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化され、対応するキノリン誘導体を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたイソキノリン誘導体を生成します。
置換: 求核置換反応は一般的であり、塩素原子はアミン、チオール、アルコキシドなどの他の求核剤に置き換えることができます.
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムまたはエタノール中のアンモニア。
生成される主な生成物
酸化: キノリン誘導体。
還元: 還元されたイソキノリン誘導体。
置換: さまざまな置換ベンゾイソキノリン誘導体.
科学研究への応用
4-クロロベンゾ[f]イソキノリンは、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、イオンチャネル、特にCFTRとKCNN4の機能を研究するために使用されます。
医学: 変異型CFTRを活性化できるため、嚢胞性線維症の治療に潜在的な治療効果があります。
作用機序
4-クロロベンゾ[f]イソキノリンは、嚢胞性線維症膜貫通コンダクタンスレギュレーター(CFTR)と中等度コンダクタンスカルシウム感受性カリウムチャネル(KCNN4)を活性化することによって効果を発揮します。CFTRの活性化は、上皮細胞膜を介した塩化物イオンの輸送を促進し、これは塩化物イオンの輸送が阻害されている嚢胞性線維症などの状態に有益です。 KCNN4の活性化は、気道上皮細胞の過分極を引き起こし、陰イオンの流束をさらに促進し、呼吸機能を改善します .
類似の化合物との比較
4-クロロベンゾ[f]イソキノリンは、次のものなどの他のベンゾイソキノリン誘導体と比較できます。
- 4-クロロベンゾイルクロリド
- 2-クロロキノキサリン
- 2-クロロキノリン
独自性
4-クロロベンゾ[f]イソキノリンを際立たせているのは、CFTRとKCNN4の両方を活性化するという二重の役割であり、これは嚢胞性線維症の研究と潜在的な治療における貴重なツールとなっています。 他のベンゾイソキノリン誘導体は、正常なCFTRを活性化できる場合がありますが、変異型を活性化することはできないため、4-クロロベンゾ[f]イソキノリンのユニークな治療の可能性が強調されます .
類似化合物との比較
4-Chlorobenzo[f]isoquinoline can be compared with other benzoisoquinoline derivatives such as:
Uniqueness
What sets 4-Chlorobenzo[f]isoquinoline apart is its dual role in activating both CFTR and KCNN4, making it a valuable tool in the study and potential treatment of cystic fibrosis. Other benzoisoquinoline derivatives may activate normal CFTR but not the mutant form, highlighting the unique therapeutic potential of 4-Chlorobenzo[f]isoquinoline .
生物活性
4-Chlorobenzo[f]isoquinoline, also known as CBIQ, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and specific applications in pharmacology, particularly focusing on its role as an activator of cystic fibrosis transmembrane conductance regulator (CFTR) channels and its inhibitory effects on various enzymes.
4-Chlorobenzo[f]isoquinoline is characterized by the molecular formula and a molecular weight of 229.66 g/mol. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoquinoline structure fused with a chlorobenzene moiety.
1. Activation of CFTR Channels
CBIQ has been identified as a novel activator of CFTR channels, which are crucial for ion transport in epithelial cells. This activity is particularly significant in the context of cystic fibrosis, where mutations in the CFTR gene lead to dysfunctional chloride channels. Studies have shown that:
- Mechanism of Action : CBIQ enhances CFTR activity by promoting channel opening and increasing chloride ion transport across cell membranes. This is vital for maintaining fluid balance in tissues such as the lungs.
- Cell Models : In Calu-3 human airway epithelial cells, CBIQ demonstrated a marked increase in CFTR-mediated chloride currents, indicating its potential therapeutic application in cystic fibrosis treatment .
2. Inhibition of Enzymes
Research has also explored the inhibitory effects of 4-Chlorobenzo[f]isoquinoline on various enzymes:
- Monoamine Oxidase (MAO) : CBIQ exhibits inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies indicated that derivatives of benzothiazole–isoquinoline, including CBIQ, showed promising MAO-B inhibition rates with an IC50 value indicating effective potency .
- Cholinesterases : The compound has been assessed for its potential to inhibit cholinesterases (ChE), which are important targets in treating Alzheimer's disease. However, findings suggest variable efficacy against different ChE types .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Channel | IC50 Value (μM) | Reference |
---|---|---|---|
CFTR Activation | CFTR | N/A | |
MAO-B Inhibition | MAO-B | 14.80 ± 5.45 | |
ChE Inhibition | BuChE | N/A |
Case Study: Cystic Fibrosis Treatment
In a study evaluating the efficacy of CBIQ in cystic fibrosis models, it was found that treatment with this compound significantly improved chloride ion transport in vitro, suggesting its potential as a therapeutic agent for enhancing CFTR function in patients with specific mutations .
特性
IUPAC Name |
4-chlorobenzo[f]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLTRRYZVBEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464737 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32081-28-0 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []
- Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []
A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]
A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.
A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []
A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。